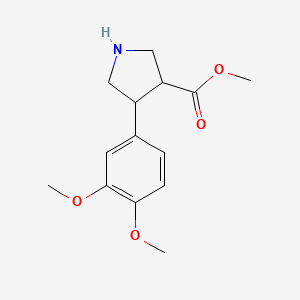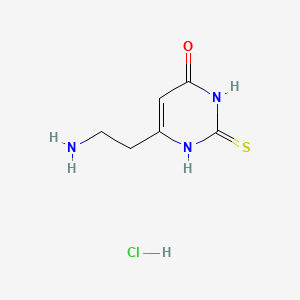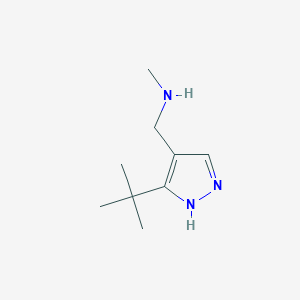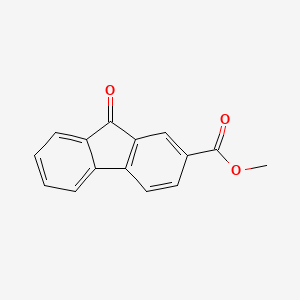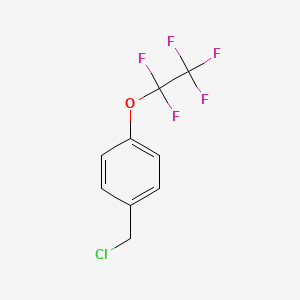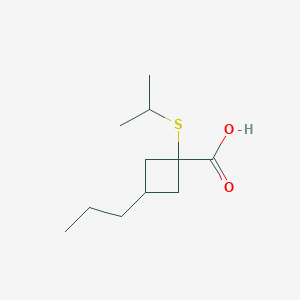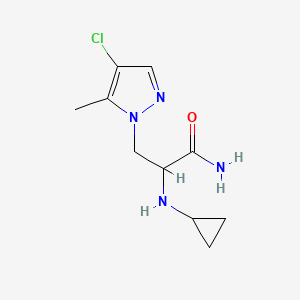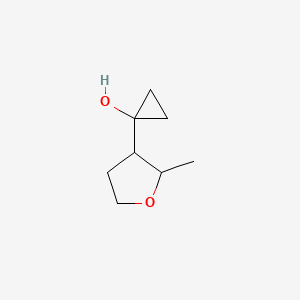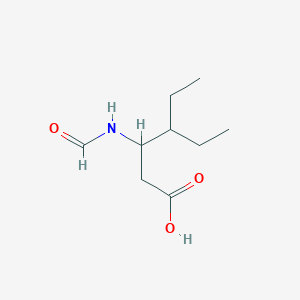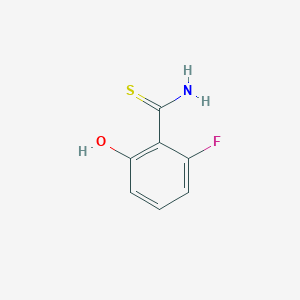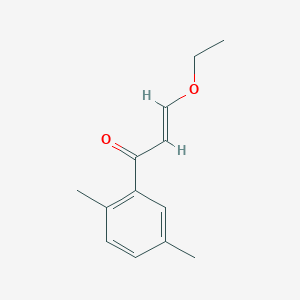
1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a 2,5-dimethylphenyl group and an ethoxy group attached to the prop-2-en-1-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can yield saturated ketones or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a precursor for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: It exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it a potential candidate for drug development.
Medicine: Research has shown its potential in the treatment of cancer, diabetes, and other diseases due to its bioactive properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It influences signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one can be compared with other similar chalcones:
Similar Compounds: (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one, 1-(2,5-Dimethylphenyl)-3-oxy-3-phenylprop-2-en-1-onato (difluoro) boron.
Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical and biological properties, distinguishing it from other chalcones.
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
(E)-1-(2,5-dimethylphenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C13H16O2/c1-4-15-8-7-13(14)12-9-10(2)5-6-11(12)3/h5-9H,4H2,1-3H3/b8-7+ |
InChI-Schlüssel |
AMXVLLHAGYTFJE-BQYQJAHWSA-N |
Isomerische SMILES |
CCO/C=C/C(=O)C1=C(C=CC(=C1)C)C |
Kanonische SMILES |
CCOC=CC(=O)C1=C(C=CC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


